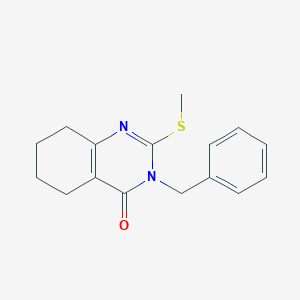

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Description

3-Benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a hexahydroquinazolinone derivative characterized by a benzyl group at position 3 and a methylsulfanyl substituent at position 2. The hexahydroquinazolinone core consists of a partially saturated bicyclic system, which confers conformational rigidity and influences interactions with biological targets. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of metalloproteinases (MMPs) and other enzymes involved in cancer and inflammatory diseases .

Properties

IUPAC Name |

3-benzyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJBZMAVGWFCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the reaction of benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate. This intermediate is then methylated with dimethyl sulfate to yield the dithiocarbamic acid methyl ester . Further reactions involving cyclization and substitution steps lead to the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets due to the presence of the hexahydroquinazoline core, which is known for its versatility in drug design.

- Anticancer Activity : Research indicates that derivatives of hexahydroquinazoline compounds exhibit cytotoxic effects on certain cancer cell lines. The incorporation of a benzyl group and a methylthio substituent may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds. The presence of sulfur in the methylthio group may contribute to this activity by disrupting bacterial membrane integrity or interfering with metabolic pathways.

The biological activity of 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can be categorized into several areas:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, it could potentially inhibit kinases or proteases that are critical in cancer progression or inflammation.

- Neuroprotective Effects : There is emerging evidence that quinazoline derivatives can provide neuroprotection in models of neurodegenerative diseases. The unique structural features of this compound could lead to the development of new treatments for conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Investigate antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study C | Assess neuroprotective potential | Found protective effects in neuronal cell cultures exposed to oxidative stress, suggesting potential for further development in neurodegenerative therapies. |

Mechanism of Action

The mechanism of action of 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins . Additionally, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one with key analogs reported in the literature:

Key Observations

Substituent Effects on Target Engagement :

- The methylsulfanyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to the thioether-linked butanamide group in the MMP-9 inhibitor (KD = 320 nM) . However, the latter’s extended chain likely improves flexibility and binding efficiency.

- The benzyl group at position 3 increases lipophilicity compared to the 4-methylpiperazinyl group in the TNKS2-binding analog , which may affect membrane permeability and target selectivity.

Biological Activity: The MMP-9 inhibitor analog (KD = 320 nM) disrupts proMMP-9 interactions with integrins and CD44, suggesting that hexahydroquinazolinone derivatives with optimized substituents can achieve submicromolar potency . In contrast, the TNKS2-binding analog lacks quantified affinity data, but its crystal structure reveals interactions with the adenosine-binding pocket, highlighting the scaffold’s versatility .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution or Pd-catalyzed coupling (as seen in ), whereas the SC-558 analogs require sulfonamide functionalization .

Pharmacokinetic Considerations: The methylsulfanyl group may improve metabolic stability compared to ester or amide groups in other analogs (e.g., SC-558 derivatives ). However, the benzyl group could increase off-target risks due to nonspecific hydrophobic interactions.

Biological Activity

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by a hexahydroquinazolinone core with a benzyl and a methylsulfanyl substituent. The molecular formula is C₁₄H₁₈N₂OS, indicating the presence of nitrogen and sulfur, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one exhibit significant antimicrobial properties. For instance:

- Case Study : A study on related quinazolinone derivatives demonstrated notable antibacterial effects against various strains of bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Quinazolinone derivatives have been explored for their anticancer potential:

- Research Findings : In vitro studies suggest that 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated:

- Mechanism : It is believed to exert protective effects against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could lead to downstream signaling changes that promote apoptosis in malignant cells or enhance immune responses against pathogens.

- Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties that mitigate cellular damage from reactive oxygen species.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.